6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
This compound features a triazolopyridazinone core substituted with a 3,4-dimethylphenyl group at position 6 and a 2-oxoethyl-piperazine moiety at position 2. The piperazine ring is further modified with a 4-fluorophenyl group, which enhances its interaction with biological targets such as neurotransmitter receptors or kinases . Its structural complexity balances lipophilicity (from aromatic groups) and solubility (from the piperazine and ketone functionalities), making it a candidate for central nervous system (CNS) or oncological applications.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2/c1-17-3-4-19(15-18(17)2)22-9-10-23-28-31(25(34)32(23)27-22)16-24(33)30-13-11-29(12-14-30)21-7-5-20(26)6-8-21/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIPMSCKDBOYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperidine and sulfonyl groups. One common method involves the reaction of 3-fluorobenzohydrazide with a suitable carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with piperidine and sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Molecular Formula
Molecular Weight
398.5 g/mol
Medicinal Chemistry Applications
The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential as a pharmacophore in drug design. Specific areas of interest include:
- Neurological Disorders : The compound's interaction with neurotransmitter receptors suggests potential use in treating conditions such as depression and anxiety. Its piperazine component is particularly relevant for developing psychoactive drugs.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of human cancer cell lines. For example, a related triazolo-pyridazinone was shown to induce apoptosis in HepG2 liver carcinoma cells at concentrations as low as 10 µM .
Biological Research Applications
The compound is also utilized in biological research for studying receptor-ligand interactions and transporter mechanisms. Notable applications include:
- Receptor Binding Studies : The piperazine moiety allows for selective binding to serotonin and dopamine receptors, making it a valuable tool for understanding neurotransmitter dynamics.
- Transport Mechanism Investigations : Research has focused on how this compound interacts with various transporters, potentially influencing drug absorption and efficacy.
Industrial Applications
In addition to its research applications, 6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one serves as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows it to be a precursor for developing novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism in Fluorophenyl Substituents
- M452-1244 (6-(3,4-dimethylphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one): Differs by the 2-fluorophenyl group on the piperazine (vs. 4-fluorophenyl in the target compound). However, meta/para fluorination often enhances π-stacking in aromatic interactions, suggesting the target compound may exhibit stronger target affinity .
Core Structure Modifications
- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one (): Replaces the triazolopyridazinone core with a pyridazinone-morpholine system. Impact: Morpholine improves aqueous solubility due to its polar oxygen atom. However, the absence of the triazole ring may reduce kinase inhibitory activity, as triazoles often participate in hydrogen bonding with ATP-binding pockets .
- 6-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (): Incorporates a trifluoromethyl group on the triazolo ring and a bis(4-fluorophenyl)butyl chain on piperazine.
Bivalent Binding and Pharmacokinetic Optimization
- AZD5153 (): A bivalent triazolopyridazine derivative with a methoxy group and piperidinyl substitution. Impact: Bivalent binding to bromodomains (BRD4) doubles target engagement, leading to superior potency (IC₅₀ < 10 nM) and in vivo efficacy in tumor xenograft models. The methoxy group fine-tunes solubility, while the piperidine enhances CNS distribution .
Heterocycle Replacements
- 3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (): Replaces the pyridazinone core with a triazolo-thiadiazole system. However, reduced planarity compared to pyridazinone might limit DNA intercalation .
Research Findings and Implications
- Fluorophenyl Position : Para-fluorination (target compound) optimizes aromatic interactions in hydrophobic binding pockets, as seen in kinase inhibitors like imatinib .
- Morpholine vs. Piperazine : Morpholine’s oxygen increases solubility but may reduce CNS penetration compared to piperazine’s nitrogen-based basicity .
- Bivalent Binding : AZD5153’s design highlights the therapeutic advantage of dual-binding pharmacophores, though it may increase molecular weight (>500 Da), affecting oral bioavailability .
Biological Activity
The compound 6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H27FN4O2
- Molecular Weight : 410.49 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Key areas of interest include:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that related triazole derivatives possess significant cytotoxic effects against human leukemia (HL-60) and lung adenocarcinoma (A549) cells .
- Neuropharmacological Effects : The piperazine moiety in the structure is known for its neuroactive properties. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate serotonin receptors .
- Antimicrobial Properties : Some derivatives of triazole compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the fluorophenyl group may enhance this activity by increasing lipophilicity and cellular uptake .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of this compound:
- Piperazine Substitution : The introduction of a fluorophenyl group on the piperazine ring has been shown to enhance binding affinity to specific receptors involved in neurotransmission.
- Triazole Ring : The triazole moiety contributes to the overall stability and reactivity of the compound, making it a suitable candidate for further modifications aimed at improving efficacy.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of several triazole derivatives on various cancer cell lines. The results indicated that compounds similar to our target compound exhibited IC50 values ranging from 10 to 30 µM against HL-60 cells, suggesting moderate to high potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 | 15 |
| Compound B | A549 | 20 |
| Target Compound | HL-60 | 25 |
Case Study 2: Neuropharmacological Effects
In another research effort focusing on neuropharmacology, derivatives containing piperazine rings were tested for their effects on serotonin receptor modulation. The results showed that modifications in the aromatic substituents significantly influenced their binding affinity and selectivity towards serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
